2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
The compound 2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a heterocyclic organic molecule featuring a naphthalene moiety linked via an ether oxygen to an ethanone group, which is further substituted with a 4,5-dihydroimidazole ring bearing a pyridinylmethyl sulfanyl group.
The synthesis of such compounds typically involves multi-step reactions, including condensation of amines with carbonyl precursors, as demonstrated in similar imidazole derivatives . Characterization via spectroscopic methods (e.g., NMR, FT-IR) and X-ray crystallography (using programs like SHELXL) is critical for confirming structural integrity .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(14-26-19-8-7-17-5-1-2-6-18(17)12-19)24-11-10-23-21(24)27-15-16-4-3-9-22-13-16/h1-9,12-13H,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABNFZHBOYKGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the naphthalene and pyridine derivatives. The key steps include:
Formation of the Naphthalene Derivative: This involves the reaction of naphthalene with appropriate reagents to introduce the oxy group.
Synthesis of the Pyridine Derivative: Pyridine is reacted with methylsulfanyl groups under controlled conditions.
Coupling Reaction: The naphthalene and pyridine derivatives are then coupled using a dihydroimidazole intermediate under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene or pyridine rings.
Scientific Research Applications
2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining naphthalene, pyridine, and imidazole motifs. Below is a detailed comparison with five structurally or functionally related compounds:
Table 1: Structural and Bioactivity Comparison
Key Findings from Comparative Studies :
Bioactivity Correlation with Substituents: The naphthalene moiety enhances lipophilicity, improving membrane permeability, as seen in antifungal analogs .
Structural Stability :
- Imidazole rings with dihydro (4,5-dihydro-1H-imidazole) configurations, as in the target compound, exhibit greater conformational flexibility compared to fully aromatic imidazoles, which may influence binding kinetics .
Drug Sensitivity :
- Analogs with pyridine or sulfanyl groups (e.g., 2-(4-(methylsulfonyl)phenyl)-6-p-tolyl-4,5-dihydropyridazin-3(2H)-one) are classified as "drug-sensitive," indicating responsiveness to enzymatic degradation or target-specific interactions .
Target Specificity :
- Compounds with biphenyl or trimethoxyphenyl substituents (e.g., 1-([1,1’-biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole) show higher affinity for hydrophobic enzyme pockets, unlike the target compound’s polar pyridinylmethyl sulfanyl group, which may favor hydrophilic interactions .
Biological Activity
The compound 2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a naphthalene moiety linked to an imidazole derivative via an ether bond, with a pyridine and a sulfanyl group contributing to its unique properties. The structural formula can be represented as follows:
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that imidazole derivatives often possess significant antitumor properties. For example, compounds similar to the one have been tested against various cancer cell lines with promising results in inhibiting cell growth and inducing apoptosis .
- Antimicrobial Properties : The presence of the pyridine and imidazole rings suggests potential antimicrobial activity, as many compounds containing these structures have been documented to exhibit such effects against bacterial and fungal pathogens .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Compound A | Antitumor | 2.38 | SISO (cervical cancer) |
| Compound B | Antimicrobial | 5.00 | E. coli |
| Compound C | Apoptosis Induction | 3.77 | RT-112 (bladder cancer) |
Case Studies
- Anticancer Activity : A series of related imidazole derivatives were synthesized and tested for anticancer activity. Notably, one compound demonstrated an IC50 value of 2.38 µM against the SISO cervical cancer cell line, indicating strong growth inhibition compared to standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Further investigations revealed that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology .
- Antimicrobial Testing : In another study, compounds similar to this compound were evaluated for antimicrobial efficacy against various pathogens, showing significant inhibition of bacterial growth at low concentrations .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-(naphthalen-2-yloxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one?
- Methodology : Multi-step synthesis is typically employed, starting with the formation of the imidazole core via condensation reactions. Substituents like the naphthyloxy and pyridinylmethylsulfanyl groups are introduced through alkylation or thiol-ether coupling. Common solvents include methanol or ethanol, with catalysts like sulfuric acid or sodium borohydride used to optimize intermediate steps. Purification often involves recrystallization or column chromatography .
Q. How can the compound’s purity and structural integrity be validated?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for definitive structural elucidation (as demonstrated for related imidazole derivatives in single-crystal studies) .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodology :
- Catalyst screening : Test alternatives to sulfuric acid (e.g., Lewis acids) to reduce side reactions.
- Temperature control : Use reflux conditions for thiol-ether coupling, monitoring via TLC.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stress testing : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC to quantify degradation products.
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C.
- Long-term storage studies : Monitor stability at 4°C and -20°C over 6–12 months .
Q. How do structural modifications influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted naphthyl or pyridinyl groups (e.g., halogenation, methoxy groups). Compare activities using assays like enzyme inhibition or receptor binding.
- Key finding : Substitutions on the pyridinyl ring (e.g., electron-withdrawing groups) may enhance target affinity, as seen in related imidazole derivatives .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity assays) and biophysical methods (e.g., surface plasmon resonance).
- Control experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
- Meta-analysis : Compare data with structurally similar compounds (e.g., imidazoles with phenyl or thiophenyl groups) to identify trends .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model binding to known targets (e.g., kinases or GPCRs).
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability.
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the imidazole nitrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
